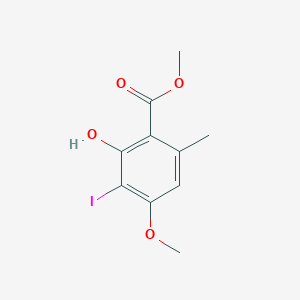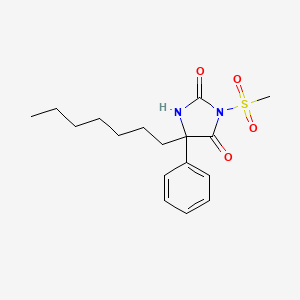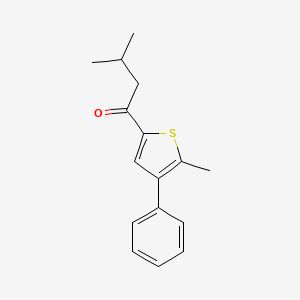![molecular formula C14H11N3O2 B14230070 5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol CAS No. 823804-67-7](/img/structure/B14230070.png)
5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol is an organic compound with the molecular formula C14H11N3O2. It is a derivative of benzene and contains both azide and diol functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-azidobenzaldehyde.
Condensation Reaction: The 4-azidobenzaldehyde undergoes a condensation reaction with a suitable phenol derivative under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The diol groups can be oxidized to form quinones.
Reduction: The azide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a photoaffinity label, which can be used to study protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism of action of 5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol involves its ability to undergo photolysis, where the azide group is converted to a highly reactive nitrene. This nitrene can then form covalent bonds with nearby molecules, making it useful for studying molecular interactions and labeling proteins .
Comparación Con Compuestos Similares
Similar Compounds
Resveratrol: 5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol
Dehydro-δ-viniferin: A stilbene derivative with antioxidant properties.
Uniqueness
5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol is unique due to the presence of the azide group, which allows for specific photochemical reactions that are not possible with similar compounds like resveratrol. This makes it particularly useful in applications requiring photoactivation .
Propiedades
Número CAS |
823804-67-7 |
|---|---|
Fórmula molecular |
C14H11N3O2 |
Peso molecular |
253.26 g/mol |
Nombre IUPAC |
5-[2-(4-azidophenyl)ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H11N3O2/c15-17-16-12-5-3-10(4-6-12)1-2-11-7-13(18)9-14(19)8-11/h1-9,18-19H |
Clave InChI |
UQBJVYHCNLJZQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


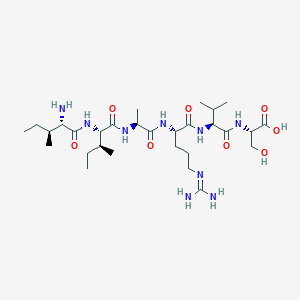
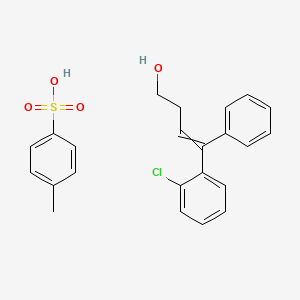
![4-[(1-Benzyl-1H-pyrrol-3-yl)methyl]morpholine](/img/structure/B14230028.png)
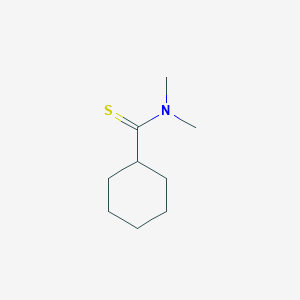
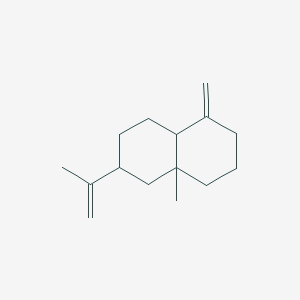
![Benzoic acid, 4-methoxy-, 2-[[(4-bromophenyl)imino]methyl]phenyl ester](/img/structure/B14230044.png)
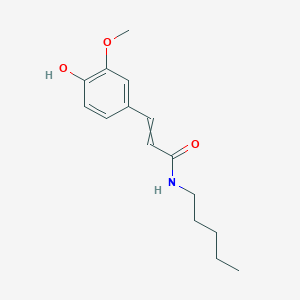
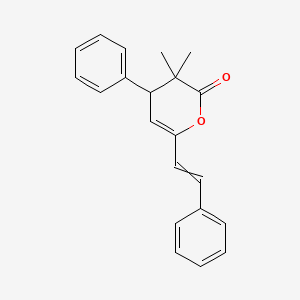

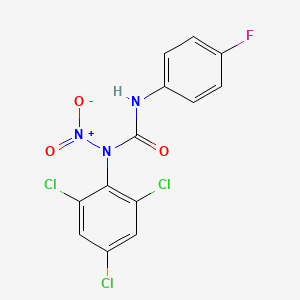
![Benzamide, N-[1-ethyl-1-(2-methylbenzoyl)propyl]-3-methoxy-2-methyl-](/img/structure/B14230063.png)
